Tetramethyl 6'-[(4-chlorophenyl)carbamoyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate
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Overview
Description
Tetramethyl 6’-[(4-chlorophenyl)carbamoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tetramethyl 6’-[(4-chlorophenyl)carbamoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core quinoline structure, followed by the introduction of the spiro and dithiole groups. The final steps involve the addition of the tetramethyl and carbamoyl groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Tetramethyl 6’-[(4-chlorophenyl)carbamoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and catalysts like palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives, while reduction could produce various alcohols or amines.
Scientific Research Applications
Tetramethyl 6’-[(4-chlorophenyl)carbamoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which Tetramethyl 6’-[(4-chlorophenyl)carbamoyl]-5’,5’-dimethyl-5’,6’-dihydrospiro[1,3-dithiole-2,1’-thiopyrano[2,3-c]quinoline]-2’,3’,4,5-tetracarboxylate exerts its effects involves interactions with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
Tetramethylpiperidine: Known for its use in organic synthesis and as a stabilizer.
Tetramethylpiperidinol: Used in the production of light stabilizers and antioxidants.
Properties
Molecular Formula |
C31H27ClN2O9S3 |
---|---|
Molecular Weight |
703.2 g/mol |
IUPAC Name |
tetramethyl 6'-[(4-chlorophenyl)carbamoyl]-5',5'-dimethylspiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate |
InChI |
InChI=1S/C31H27ClN2O9S3/c1-30(2)24-19(17-9-7-8-10-18(17)34(30)29(39)33-16-13-11-15(32)12-14-16)31(20(25(35)40-3)21(44-24)26(36)41-4)45-22(27(37)42-5)23(46-31)28(38)43-6/h7-14H,1-6H3,(H,33,39) |
InChI Key |
CSWCVEONFTZIOS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C2=C(C3=CC=CC=C3N1C(=O)NC4=CC=C(C=C4)Cl)C5(C(=C(S2)C(=O)OC)C(=O)OC)SC(=C(S5)C(=O)OC)C(=O)OC)C |
Origin of Product |
United States |
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